molecular formula C20H25FN2O3 B4986551 1-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B4986551
M. Wt: 360.4 g/mol
InChI Key: SNXHCCNLKOFXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to possess various pharmacological properties, which make it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it has been suggested that the compound acts as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. It has also been found to modulate the activity of the dopamine and norepinephrine systems, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation. It has also been found to decrease the levels of stress hormones, such as cortisol, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is its well-defined pharmacological profile. The compound has been extensively studied, and its effects on various biochemical and physiological processes are well-established. However, one of the limitations of using this compound is its moderate yield during the synthesis process, which may limit its availability for large-scale experiments.

Future Directions

There are several future directions for the study of 1-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One potential area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for the compound, particularly in the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various biochemical and physiological processes in the body.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of 2-fluoroaniline with 3,4,5-trimethoxybenzyl bromide in the presence of sodium hydride. The resulting intermediate is then treated with piperazine to obtain the final product. The yield of the synthesis process is reported to be moderate, and the purity of the compound is dependent on the quality of the starting materials.

Scientific Research Applications

1-(2-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential use in drug development. It has been found to exhibit various pharmacological properties, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, anxiety, and chronic pain.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-24-18-12-15(13-19(25-2)20(18)26-3)14-22-8-10-23(11-9-22)17-7-5-4-6-16(17)21/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXHCCNLKOFXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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